9-メチルヒポキサンチン

説明

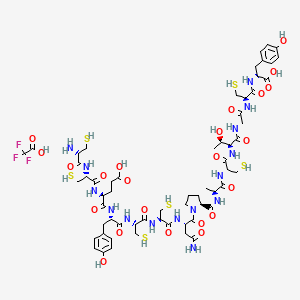

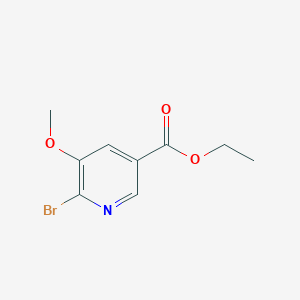

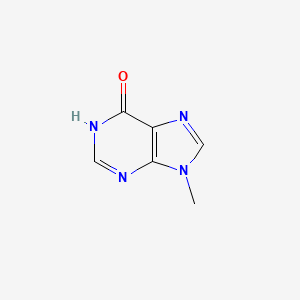

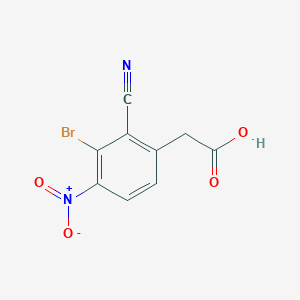

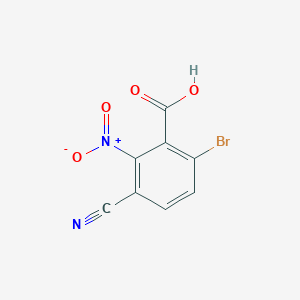

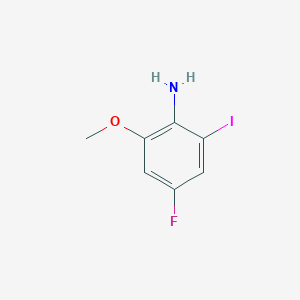

9-Methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 . It has a chemical formula of C6H6N4O .

Synthesis Analysis

The synthesis of new palladium and platinum complexes with 9-methylhypoxanthine (9-mhypH) of the type [M (dmba) (L) (9-mhypH-N7)]ClO4 has been reported .Molecular Structure Analysis

The molecular weight of 9-Methylhypoxanthine is 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-10-3-9-4-5 (10)7-2-8-6 (4)11/h2-3H,1H3, (H,7,8,11) .Chemical Reactions Analysis

Photoinduced ultrafast non-adiabatic decay of 9-methylhypoxanthine (9MHPX) in aqueous solution was investigated by ab initio surface-hopping dynamics calculations using a combined quantum mechanical/molecular mechanical approach .Physical And Chemical Properties Analysis

9-Methylhypoxanthine has a chemical formula of C6H6N4O and an average mass of 150.141 .科学的研究の応用

生化学的研究

9-メチルヒポキサンチンは、特にヌクレオ塩基の挙動を理解するための生化学的研究において使用されています。 これは、超高速励起状態の失活を水溶液中で研究するためのモデル化合物として役立ち、天然に存在する核酸塩基とその類似体の光物理学的特性を理解するために不可欠です .

分子生物学

分子生物学では、9-メチルヒポキサンチンはヌクレオ塩基間の相互作用を調べるために使用されます。 希少な互変異性体の形成におけるその役割と水素結合形成の研究は、DNA損傷と修復メカニズムの理解に影響を与えます .

薬理学

この化合物は、カフェインやテオフィリンを含むメチルキサンチンファミリーの一部です。 それ自体は薬剤として使用されていませんが、9-メチルヒポキサンチンは他のメチルキサンチンとの構造的類似性により、アデノシン受容体拮抗作用とそのさまざまな疾患における影響を研究するために貴重です .

分析化学

9-メチルヒポキサンチンは、そのスペクトル特性により分析化学で言及されています。 これは、類似の有機化合物の吸収スペクトルを測定する機器の校正と方法の検証に使用されます .

環境科学

環境科学における9-メチルヒポキサンチンを含む研究は、水溶液中のその光力学的挙動に焦点を当てています。 これは、類似の有機分子の環境運命とその光との相互作用を理解するために重要です .

農業研究

農業における直接的な用途は広く文書化されていませんが、9-メチルヒポキサンチンの分子構造とその相互作用の研究は、その挙動を模倣したり、天然の対応物を阻害する農業化学物質の開発に貢献できます .

工業用途

工業セクターでは、9-メチルヒポキサンチンは、複雑な金属有機構造体の合成に関与する可能性があります。 これらの構造体は、触媒作用、ガス貯蔵、および分離技術における潜在的な用途を持っています .

DNAメチル化研究

9-メチルヒポキサンチンは、遺伝子調節に不可欠なプロセスであるDNAメチル化の研究における基質として使用されます。 この化合物との酵素の相互作用を調べることで、研究者はDNAメチル化のメカニズムとその病気における役割についての洞察を得ることができます.

作用機序

Target of Action

9-Methylhypoxanthine, also known as 9-methyl-9H-purin-6-ol, is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 It has been found to interact with metal fragments such as pt (ii)-180° and pd (ii)-90° .

Mode of Action

The mode of action of 9-Methylhypoxanthine involves its interaction with its targets. For instance, it has been observed that the stepwise coordination of Pt (II)-180° and Pd (II)-90° metal fragments to the purine nucleobase 9-methylhypoxanthine affords a closed octadecanuclear Pt6Pd12 cluster .

Biochemical Pathways

Its interaction with metal fragments suggests that it may play a role in metal-related biochemical processes .

Pharmacokinetics

It’s worth noting that the compound’s excited-state lifetime in aqueous solution is predicted to be 1156 fs, slightly longer than that in the gas phase (888 fs), suggesting that the solvent water has no significant influence on the excited-state lifetime of 9-Methylhypoxanthine .

Result of Action

Its interaction with metal fragments and its excited-state deactivation suggest that it may have effects on cellular processes involving these elements .

Action Environment

The action of 9-Methylhypoxanthine can be influenced by environmental factors. For instance, its excited-state deactivation in aqueous solution is different from that in the gas phase . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.

将来の方向性

生化学分析

Biochemical Properties

9-Methylhypoxanthine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One notable interaction is with the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The presence of the methyl group in 9-Methylhypoxanthine can affect the binding affinity and catalytic efficiency of xanthine oxidase. Additionally, 9-Methylhypoxanthine has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the salvage pathway of purine metabolism. These interactions highlight the compound’s role in modulating purine metabolism and its potential therapeutic applications .

Cellular Effects

9-Methylhypoxanthine exerts various effects on cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 9-Methylhypoxanthine can modulate the activity of adenosine receptors, which play a crucial role in cell signaling and regulation of physiological processes. By binding to these receptors, 9-Methylhypoxanthine can alter the downstream signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. Furthermore, 9-Methylhypoxanthine has been shown to impact the expression of genes involved in purine metabolism, leading to changes in cellular nucleotide levels and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 9-Methylhypoxanthine involves its interactions with various biomolecules, including enzymes and receptors. One key mechanism is the inhibition of xanthine oxidase, which reduces the production of uric acid and reactive oxygen species. This inhibition is achieved through the binding of 9-Methylhypoxanthine to the active site of the enzyme, preventing the oxidation of hypoxanthine and xanthine. Additionally, 9-Methylhypoxanthine can activate adenosine receptors, leading to the modulation of intracellular signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Methylhypoxanthine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 9-Methylhypoxanthine is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the formation of degradation products, which may affect its biological activity. Long-term studies have demonstrated that 9-Methylhypoxanthine can maintain its inhibitory effects on xanthine oxidase and its modulatory effects on adenosine receptors over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 9-Methylhypoxanthine have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that low to moderate doses of 9-Methylhypoxanthine can effectively inhibit xanthine oxidase activity and modulate adenosine receptor signaling without causing significant adverse effects. At higher doses, 9-Methylhypoxanthine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

9-Methylhypoxanthine is involved in various metabolic pathways, primarily related to purine metabolism. It can be metabolized by xanthine oxidase to form 9-methylxanthine, which can further undergo oxidation to produce 9-methyluric acid. Additionally, 9-Methylhypoxanthine can be salvaged by purine nucleoside phosphorylase to form 9-methylinosine, which can be incorporated into nucleic acids. These metabolic pathways highlight the compound’s role in modulating nucleotide levels and purine metabolism .

Transport and Distribution

The transport and distribution of 9-Methylhypoxanthine within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that 9-Methylhypoxanthine can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, 9-Methylhypoxanthine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of 9-Methylhypoxanthine is influenced by its interactions with specific targeting signals and post-translational modifications. Studies have shown that 9-Methylhypoxanthine can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by specific binding interactions with intracellular proteins and transporters. The subcellular distribution of 9-Methylhypoxanthine can affect its activity and function, influencing processes such as gene expression, enzyme activity, and cellular metabolism .

特性

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do other metal ions, like Ag+, interact with 9-methylhypoxanthine?

A: Ag+ ions primarily bind to 9-methylhypoxanthine through the N7 site, forming linear N7–Ag+–N7 linkages. This binding mode has been observed in crystal structures of Ag+ complexes with 9-methylhypoxanthine. [, ]

Q2: How does the presence of a 2-amino group affect the coordination chemistry of guanine derivatives compared to 9-methylhypoxanthine?

A: The presence of a 2-amino group in guanine derivatives introduces steric hindrance, affecting the coordination behavior compared to 9-methylhypoxanthine, which lacks this group. For instance, while 9-methylhypoxanthine readily forms cyclic trimer complexes with 2 at pH 6.1, 9-ethylguanine does not form such complexes due to the steric effect of the 2-amino group. []

Q3: What is the molecular formula and molecular weight of 9-methylhypoxanthine?

A3: The molecular formula of 9-methylhypoxanthine is C6H6N4O, and its molecular weight is 150.13 g/mol.

Q4: What computational methods have been used to study the photophysics of 9-methylhypoxanthine?

A: Ab initio calculations, including CASSCF, CASPT2, and QM/MM MD simulations, have been employed to study the excited state dynamics and photophysics of 9-methylhypoxanthine. These studies have provided insights into the ultrafast non-radiative decay pathways of this molecule in both gas phase and aqueous solution. [, ]

Q5: Have any force field parameters been developed for 9-methylhypoxanthine?

A: Yes, the NICE-FF force field, a non-empirical intermolecular force field, has been parameterized to include 9-methylhypoxanthine. This force field is designed for nucleic acids and beyond and is based on high-level ab initio calculations. The NICE-FF parameters for 9-methylhypoxanthine have proven valuable for predicting its crystal structures. []

Q6: What are the products of thermal degradation of quaternary 9-methylhypoxanthinium salts?

A: Thermal degradation of quaternary 9-methylhypoxanthinium salts, such as 7,9-dimethylhypoxanthinium iodide, primarily leads to the formation of 9-methylhypoxanthine through the loss of methyl iodide. Minor products may include 7-methylhypoxanthine and other derivatives depending on the specific salt and reaction conditions. []

Q7: How does the reactivity of the C6 carbonyl group in 9-methylhypoxanthine compare to its basicity?

A: While the C6 carbonyl group in 9-methylhypoxanthine can participate in hydrogen bonding, it exhibits low basicity in its non-deprotonated form. This is evident from the preference of Ag+ for coordination to the N3 site over the C6 carbonyl group in the crystal structure of [(HMPx)Ag]NO3·H2O. []

Q8: How stable are 9-methylhypoxanthine-Pt(II) complexes in alkaline conditions?

A: While generally stable, prolonged exposure of cis-[Pt(NH3)2(9-made-N6)(9-mhyp-N7)]2+ to strongly basic solutions can lead to deamination of the N7-bound 9-methylhypoxanthine, resulting in the formation of a mixed ligand complex containing N(6)-bound 9-methyladenine and another nucleobase. []

Q9: Can 9-methylhypoxanthine and its metal complexes be used as building blocks for supramolecular architectures?

A: Yes, the cationic complex 2·H2O (Hmhyp = 9-methylhypoxanthine) has been explored as a potential building block for molecular architectures. It can interact with Cu(II) ions, forming chain structures bridged by the exocyclic O(6) atoms of 9-methylhypoxanthine. []

Q10: Are there any known applications of 9-methylhypoxanthine in host-guest chemistry?

A: Certain Cp*Rh–DNA base complexes, including those with 9-methylhypoxanthine, have shown potential for applications in host–guest chemistry. These complexes can selectively bind to specific guest molecules, highlighting their potential for molecular recognition and sensing applications. []

Q13: What is the significance of studying mixed-purine nucleobase complexes like trans-2·2H2O?

A: Complexes like trans-2·2H2O, containing both adenine and hypoxanthine moieties, serve as model compounds for understanding the interactions and potential formation of mixed-purine tetrads in nucleic acids. These studies provide insights into the structural diversity and potential biological roles of non-canonical DNA structures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)

![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)